molecular formula C19H27ClN4O3 B2462837 (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride CAS No. 1396807-68-3

(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride

Cat. No. B2462837
CAS RN: 1396807-68-3
M. Wt: 394.9
InChI Key: MTZQMLLULAWTFG-UHFFFAOYSA-N
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Description

(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H27ClN4O3 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives, including compounds with structural similarities to the specified chemical, to evaluate their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, alongside notable antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Organic Synthesis

Dean et al. (1980) described the adducts from quinones and diazoalkanes, including the synthesis and structural analysis of related pyrazole derivatives. This research contributes to understanding the reactivity and potential applications of such compounds in organic synthesis (Dean, Houghton, Nayyir-Mashir, & Thebtaranonth, 1980).

Antitumor Agents

Hayakawa et al. (2004) explored derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester for their potential as antitumor agents. One designed derivative was expected to exhibit enhanced stability and similar potency as an anticancer agent compared to the initial compound (Hayakawa et al., 2004).

Central Nervous System Depressants

Butler, Wise, and Dewald (1984) synthesized a novel series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, demonstrating central nervous system depressant activity, potential anticonvulsant properties, and low toxicity. Some compounds also showed potential antipsychotic effects, highlighting the versatility of pyrazole derivatives in pharmacological applications (Butler, Wise, & Dewald, 1984).

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3.ClH/c1-25-17-13-16(14-18(15-17)26-2)19(24)22-7-4-6-21(9-11-22)10-12-23-8-3-5-20-23;/h3,5,8,13-15H,4,6-7,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZQMLLULAWTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCCN(CC2)CCN3C=CC=N3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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